
N-(3-Chloropropyl)-N-methylnitrous Amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Chloropropyl)-N-methylnitrous Amine is an organic compound that belongs to the class of alkylamines It is characterized by the presence of a chloropropyl group attached to a nitrogen atom, which is also bonded to a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloropropyl)-N-methylnitrous Amine typically involves the reaction of 3-chloropropylamine with methyl nitrite. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:
[ \text{3-Chloropropylamine} + \text{Methyl Nitrite} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high production rates.
化学反应分析
Types of Reactions
N-(3-Chloropropyl)-N-methylnitrous Amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding nitroso or nitro compounds.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the chlorine atom.
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or other reduced forms of the compound.
科学研究应用
N-(3-Chloropropyl)-N-methylnitrous Amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential effects on biological systems, including its role as a precursor for biologically active molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(3-Chloropropyl)-N-methylnitrous Amine involves its interaction with molecular targets, leading to various biochemical effects. The compound can act as an alkylating agent, modifying nucleophilic sites in biological molecules. This interaction can affect cellular pathways and processes, contributing to its biological activity.
相似化合物的比较
Similar Compounds
3-Dimethylamino-1-propyl chloride: Similar in structure but with a dimethylamino group instead of a methylnitrous group.
N-(3-Chloropropyl)-N,N-dimethylamine: Contains an additional methyl group on the nitrogen atom.
Uniqueness
N-(3-Chloropropyl)-N-methylnitrous Amine is unique due to its specific functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C4H9ClN2O |
|---|---|
分子量 |
136.58 g/mol |
IUPAC 名称 |
N-(3-chloropropyl)-N-methylnitrous amide |
InChI |
InChI=1S/C4H9ClN2O/c1-7(6-8)4-2-3-5/h2-4H2,1H3 |
InChI 键 |
SJURRFXMKBSZAO-UHFFFAOYSA-N |
规范 SMILES |
CN(CCCCl)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 4-[(diaminomethylideneamino)methyl]piperidine-1-carboxylate](/img/structure/B13852755.png)

![1-[3-(Bromomethyl)phenyl]piperidine](/img/structure/B13852767.png)
![5-Acetyl-2-[(3-methoxyphenyl)methyl]pyrazole-3-carboxamide](/img/structure/B13852775.png)
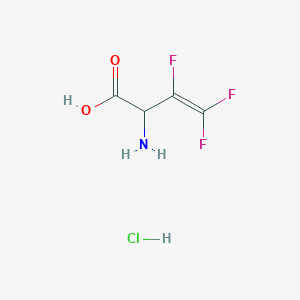
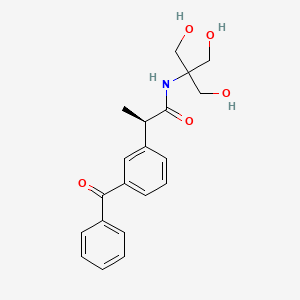
![2,3-Dihydroimidazo[2,1-a]isoquinoline](/img/structure/B13852805.png)
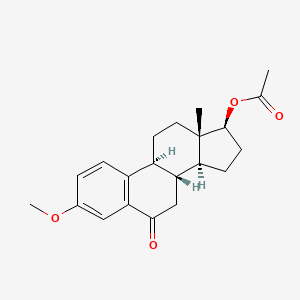
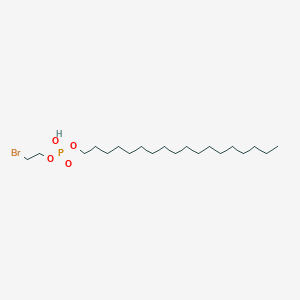
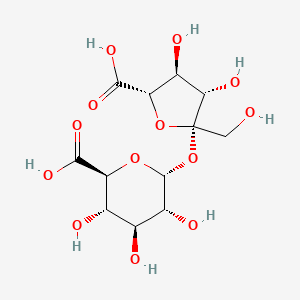


![2-Phenyl-4-(1-piperidin-4-ylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13852839.png)
![(2R)-2-[2-[(3R,4R,5S,7S,13R,14S,16S)-17-amino-5,13,14,16-tetrahydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B13852843.png)
